3-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Overview

Description

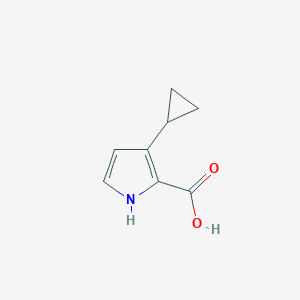

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Hepatitis B Virus Capsid Assembly Modulators

Recent studies have highlighted the role of pyrrole derivatives, including 3-cyclopropyl-1H-pyrrole-2-carboxylic acid, as potential Hepatitis B virus capsid assembly modulators (CAMs). These compounds are being evaluated for their ability to disrupt the assembly of the HBV capsid, which is crucial for viral replication. Computational modeling has shown that pyrrole-scaffold inhibitors exhibit strong binding interactions with key residues of the HBV core protein, leading to their classification as promising candidates for antiviral therapy .

Key Findings:

- The binding efficiency of pyrrole inhibitors was compared to established compounds, revealing superior nonpolar interactions that enhance their potency.

- Structural modifications based on binding characteristics have led to the design of novel CAMs with improved pharmacokinetic profiles.

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions to create more complex pyrrole derivatives, which are valuable in pharmaceuticals and agrochemicals. Recent literature discusses several organocatalytic strategies for synthesizing substituted pyrroles, demonstrating high yields and efficiency .

Examples of Reactions:

- The treatment of this compound with various amines can yield N-substituted pyrroles via organocatalytic methods, showcasing its utility in creating diverse chemical libraries .

Table 1: Binding Affinities of Pyrrole Derivatives

| Compound Name | Binding Affinity (kcal/mol) | Target Protein | Reference |

|---|---|---|---|

| JNJ-6379 | -3.81 | HBV Core Protein | |

| GLP-26 | -3.91 | HBV Core Protein | |

| 3-Cyclopropyl-PCA | TBD | TBD | TBD |

Table 2: Yield Data for Synthesis Reactions

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Organocatalytic synthesis | 86–97 | Solvent-free, 70 °C | |

| Cyclization with amines | 20–85 | Room temperature |

Case Study 1: Development of Antiviral Agents

A study focused on developing new antiviral agents against Hepatitis B virus utilized this compound as a scaffold for synthesizing more potent CAMs. The research employed molecular dynamics simulations to predict binding interactions, leading to the identification of several lead compounds that exhibited sub-nanomolar potency against HBV .

Case Study 2: Synthesis and Characterization

In another research initiative, scientists synthesized a series of pyrrole derivatives from this compound using various catalytic methods. The resulting compounds were characterized using spectroscopic techniques, confirming their structural integrity and potential biological activity .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrole-2-carboxylic acid: A closely related compound with similar structural features but without the cyclopropyl group.

Indole-2-carboxylic acid: Another heterocyclic compound with a similar carboxylic acid functional group but a different ring structure.

Uniqueness: 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CPPC) is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and research findings related to CPPC, supported by data tables and case studies.

CPPC interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with pyrrole-2-carboxylate decarboxylase , an enzyme crucial for the decarboxylation of pyrrole-2-carboxylic acid. This interaction can modulate the enzyme's activity and affect metabolic pathways significantly.

Table 1: Enzyme Interactions of CPPC

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Pyrrole-2-carboxylate decarboxylase | Inhibition/Activation | Modulates metabolic pathways |

| Various protein kinases | Binding | Alters signaling pathways and gene expression |

Cellular Effects

CPPC has demonstrated significant effects on various cell types. Studies indicate that it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. For instance, in certain cancer cell lines, CPPC may induce apoptosis or inhibit proliferation through modulation of intracellular signaling cascades .

Table 2: Cellular Effects of CPPC

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| FaDu hypopharyngeal tumor cells | Cytotoxicity | Induction of apoptosis |

| HepG2 liver cancer cells | Inhibition of proliferation | Modulation of cell cycle checkpoints |

Molecular Mechanisms

At the molecular level, CPPC exerts its biological effects primarily through binding to specific biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation depending on the nature of the interaction. The compound's structural features allow it to engage in hydrophobic interactions and hydrogen bonding with target proteins, enhancing its biological efficacy .

Research Findings

Recent studies have highlighted the potential of CPPC as a therapeutic agent:

- Antimicrobial Activity : Research indicates that CPPC exhibits antimicrobial properties against a range of pathogens. Its minimum inhibitory concentration (MIC) values suggest significant potency against certain bacterial strains .

- Anti-inflammatory Properties : CPPC has been evaluated for its anti-inflammatory effects in vitro. It has shown promise in reducing pro-inflammatory cytokines in activated immune cells .

- Anticancer Potential : The compound has been tested in various cancer models, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells. Its mechanism involves interference with cell cycle regulation and apoptosis pathways .

Table 3: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of CPPC against drug-resistant strains of Mycobacterium tuberculosis. The results indicated an MIC value below 0.016 μg/mL, showcasing its potential as a novel anti-TB agent with low cytotoxicity .

Case Study 2: Cancer Cell Line Studies

In a study involving FaDu hypopharyngeal tumor cells, CPPC demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The compound's ability to induce apoptosis was linked to its structural properties that facilitate better binding with cellular targets .

Properties

IUPAC Name |

3-cyclopropyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUCKYAPXLSACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.